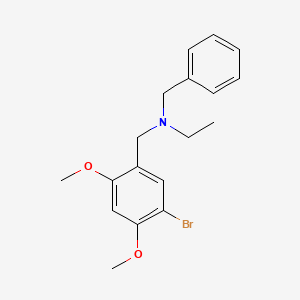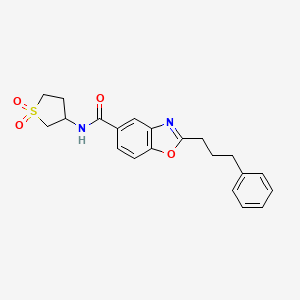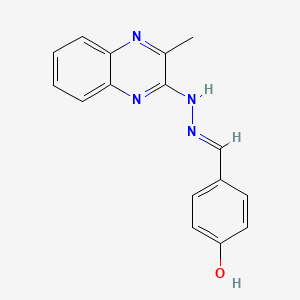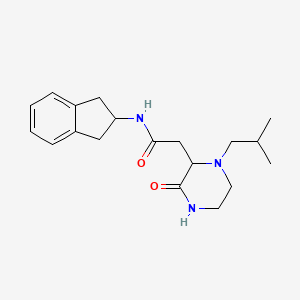![molecular formula C17H10ClN3O3S B6067680 3-{5-[(4-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-7-hydroxy-2H-chromen-2-one](/img/structure/B6067680.png)
3-{5-[(4-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-7-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5-[(4-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-7-hydroxy-2H-chromen-2-one is a chemical compound that has been studied extensively for its potential scientific applications. This compound is also known as CH-223191 and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of CH-223191 involves the inhibition of the AhR, which is a transcription factor that regulates the expression of genes involved in cell growth and differentiation. The AhR is activated by a range of environmental toxins, including dioxins and polycyclic aromatic hydrocarbons, which can lead to the development of cancer. CH-223191 binds to the AhR and prevents its activation, thereby inhibiting the expression of genes involved in cancer development.
Biochemical and Physiological Effects
CH-223191 has been found to have a range of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CH-223191 has also been found to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to modulate the immune system, leading to increased production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using CH-223191 in lab experiments is that it is a highly specific inhibitor of the AhR, which allows for precise manipulation of this signaling pathway. However, one limitation of this compound is that it has low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
Future Directions
There are several future directions of research on CH-223191. One area of interest is the development of more potent and selective AhR inhibitors for use in cancer therapy. Additionally, further research is needed to understand the exact mechanisms by which CH-223191 improves cognitive function in animal models of Alzheimer's disease. Finally, there is potential for the use of CH-223191 in the treatment of autoimmune diseases, as it has been shown to modulate the immune system.
Synthesis Methods
The synthesis method of CH-223191 involves the reaction of 4-chloroaniline with thiocarbohydrazide in the presence of acetic acid to form 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 7-hydroxy-2H-chromen-2-one in the presence of sodium acetate and acetic acid to form CH-223191.
Scientific Research Applications
CH-223191 has been studied for its potential scientific applications in a range of fields, including cancer research, neurology, and immunology. This compound has been found to have anti-cancer properties, as it inhibits the activity of the aryl hydrocarbon receptor (AhR), which is involved in the development and progression of certain types of cancer. CH-223191 has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-[5-(4-chloroanilino)-1,3,4-thiadiazol-2-yl]-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O3S/c18-10-2-4-11(5-3-10)19-17-21-20-15(25-17)13-7-9-1-6-12(22)8-14(9)24-16(13)23/h1-8,22H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMBRQYYWNNLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NN=C(S2)C3=CC4=C(C=C(C=C4)O)OC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6067597.png)
![1-cyclopentyl-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6067613.png)
![5-acetyl-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B6067629.png)
![2-methoxy-2-phenyl-N-[1-(1-propyl-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6067643.png)
![N'-(4-hydroxybenzylidene)-2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide](/img/structure/B6067656.png)
![4-{[2-(4-fluorophenyl)-1-piperidinyl]carbonyl}pyridazine](/img/structure/B6067662.png)
![{2-[(5-bromo-2-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6067677.png)
![3-chloro-4-fluoro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B6067693.png)
![2-(3,5-dimethylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B6067695.png)


![1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone](/img/structure/B6067717.png)

